molecular formula C7H2Cl4FNO3 B1404583 1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene CAS No. 1417566-39-2

1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene

Cat. No.: B1404583
CAS No.: 1417566-39-2
M. Wt: 308.9 g/mol
InChI Key: MNRUZCMUUGVPMM-UHFFFAOYSA-N
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Description

1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene is a multifaceted organic compound characterized by its unique combination of chlorine, fluorine, and nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene typically involves multiple steps, starting with the nitration of a suitable precursor. One common method is the nitration of 1-chloro-5-fluoro-2-(trichloromethoxy)benzene using concentrated nitric acid under controlled conditions to introduce the nitro group at the 4-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions, often carried out in continuous flow reactors to ensure consistent quality and yield. The process requires careful control of temperature, pressure, and reactant concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1-chloro-5-fluoro-4-amin-2-(trichloromethoxy)benzene.

  • Substitution: The chlorine and fluorine atoms can be substituted with other functional groups, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydrazines.

  • Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

  • Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary widely, depending on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene is unique due to its combination of halogen and nitro groups on the benzene ring. Similar compounds include:

  • 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene: Similar structure but with a methoxy group instead of trichloromethoxy.

  • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene: Similar nitro and chlorine substitution but with a trifluoromethyl group.

  • 1-Chloro-2-nitrobenzene: A simpler compound with only one chlorine and one nitro group.

Properties

IUPAC Name

1-chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl4FNO3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRUZCMUUGVPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(Cl)(Cl)Cl)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701201361
Record name Benzene, 1-chloro-5-fluoro-4-nitro-2-(trichloromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417566-39-2
Record name Benzene, 1-chloro-5-fluoro-4-nitro-2-(trichloromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417566-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-5-fluoro-4-nitro-2-(trichloromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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